Lipophilicity (LogP) Comparison: 2-Chloro-5-(3-fluorobenzoyl)pyridine vs. Non-Fluorinated Analog
The presence and position of a fluorine atom significantly modulate a molecule's lipophilicity (LogP), a key determinant of membrane permeability and bioavailability in drug discovery. The target compound, 2-Chloro-5-(3-fluorobenzoyl)pyridine, exhibits a predicted LogP of 2.53 [1]. In contrast, the non-fluorinated analog, 2-Chloro-5-benzoylpyridine (CAS 79567-66-1), has a higher predicted LogP of 2.68 . This 0.15-unit decrease in LogP for the target compound translates to a ~30% lower predicted octanol-water partition coefficient, which can be a critical differentiator when optimizing a lead series for favorable ADME properties.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.53 |
| Comparator Or Baseline | 2-Chloro-5-benzoylpyridine (LogP = 2.68) |
| Quantified Difference | LogP difference = -0.15 (~30% lower predicted partition coefficient) |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
For medicinal chemists optimizing lead compounds, a lower LogP can improve solubility and reduce off-target binding, making this specific fluorinated analog a more attractive starting point for certain drug targets.
- [1] ChemSrc. (2024). (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone. CAS 1187168-05-3. View Source
